5-Fluoro-4-mercapto-2-hydroxypyrimidine
Description
Historical Development of Fluoropyrimidine Research in Academic Contexts
The journey of fluoropyrimidine research began in earnest in the mid-20th century. A landmark achievement was the synthesis of 5-fluorouracil (B62378) (5-FU) in 1957 by Charles Heidelberger and his colleagues. drugdiscoverynews.com This synthesis was driven by the observation that cancer cells exhibited a higher uptake of the natural pyrimidine (B1678525) base, uracil (B121893), compared to normal cells. drugdiscoverynews.com Initial academic investigations centered on 5-FU's ability to inhibit DNA synthesis, a critical process for rapidly dividing cancer cells. drugdiscoverynews.com
Structural Classifications and Chemical Relevance of Pyrimidine Derivatives
Pyrimidines are heterocyclic aromatic organic compounds similar to benzene (B151609) and pyridine (B92270), containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. nih.gov Their derivatives are broadly classified based on the functional groups attached to this core ring structure. Key classes include hydroxypyrimidines, aminopyrimidines, and mercaptopyrimidines (or thiopyrimidines).
5-Fluoro-4-mercapto-2-hydroxypyrimidine is a notable example as it falls into several of these classifications simultaneously. Its structure is characterized by:
A pyrimidine parent heterocycle.
A fluoro substituent at the C5 position, making it a fluoropyrimidine.
A hydroxyl group at the C2 position, classifying it as a hydroxypyrimidine. In solution, this group exists in a tautomeric equilibrium with its keto form, 2-pyrimidone.
A mercapto group at the C4 position, which also exhibits thione-thiol tautomerism, meaning it can exist as a C=S (thione) or C-SH (thiol) group depending on conditions like pH and solvent.
The chemical relevance of pyrimidine derivatives is immense. They are the fundamental building blocks of nucleobases—cytosine, thymine, and uracil—which are essential components of DNA and RNA. nih.gov In synthetic chemistry, they serve as versatile precursors for creating more complex molecules. The presence of multiple, distinct functional groups, as seen in this compound, offers multiple reaction sites for chemical modification, allowing chemists to build a diverse library of new compounds.
Table 1: Structural Classification of this compound
| Classification Level | Class | Characteristics |
| Parent Heterocycle | Pyrimidine | A six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions. |
| Substituent-based Class | Fluoropyrimidine | Contains one or more fluorine atoms substituted on the pyrimidine ring. |
| Hydroxypyrimidine | Possesses a hydroxyl (-OH) group, often in tautomeric equilibrium with a keto form. | |
| Mercaptopyrimidine | Features a mercapto (-SH) or thione (=S) group, also subject to tautomerism. |
Current Academic Interest and Research Trajectories for this compound
The current academic interest in this compound (as 5-Fluoro-4-thiouracil) and its nucleoside derivatives, such as 5-fluoro-4-thiouridine, is primarily focused on its application in biophysical and biochemical research, leveraging its unique photochemical properties.
Biophysical and Photochemical Research: A significant research trajectory involves the use of 5-fluoro-4-thiouridine as a photoaffinity probe and a photo-crosslinking agent. nih.govnih.gov Upon exposure to UV light (specifically wavelengths greater than 300 nm), the 4-thio group becomes highly reactive. caymanchem.com This photoreactivity allows researchers to induce covalent bonds (crosslinks) between the modified RNA or DNA strand and adjacent nucleic acids or proteins. nih.govnih.gov This technique is invaluable for mapping the three-dimensional structure of RNA and for identifying the specific sites of RNA-protein interactions within the cell. nih.gov The presence of the 5-fluoro substituent has been shown to enhance this photoreactivity compared to non-fluorinated or other halogenated analogs. nih.gov
Theoretical studies have complemented this experimental work by modeling the light-induced cross-linking reaction between 5-fluoro-4-thiouridine and other nucleobases, like thymine. rsc.org These computational investigations explore the excited-state relaxation pathways and the step-by-step mechanism of the photocyclization reaction, providing a deeper, molecular-level understanding of the process. rsc.org
Synthetic Precursor Potential: In synthetic organic and medicinal chemistry, compounds with multiple functional groups are valuable as chemical precursors or building blocks. wikipedia.orgincb.org this compound, with its reactive hydroxyl and mercapto groups alongside the influential fluoro group, is a potential starting material for the synthesis of novel, more complex pyrimidine derivatives. The mercapto group, in particular, is a versatile chemical handle that can be easily modified, allowing for the construction of diverse molecular architectures for further investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-sulfanylidene-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2OS/c5-2-1-6-4(8)7-3(2)9/h1H,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEINGHMICSQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381755 | |
| Record name | 5-Fluoro-4-thiouracil | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID50381755 | |
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Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-41-0 | |
| Record name | NSC526699 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526699 | |
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| Record name | 5-Fluoro-4-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-4-THIOXO-3,4-DIHYDRO-1H-PYRIMIDIN-2-ONE | |
| Source | European Chemicals Agency (ECHA) | |
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Advanced Synthetic Methodologies and Chemical Transformations of 5 Fluoro 4 Mercapto 2 Hydroxypyrimidine
Novel Synthetic Routes and Optimization Strategies for 5-Fluoro-4-mercapto-2-hydroxypyrimidine
The primary and most direct route for the synthesis of this compound involves the thionation of its corresponding oxygen analogue, 5-Fluorouracil (B62378). This process replaces the carbonyl oxygen at the C4 position with a sulfur atom. The choice of thionating agent and reaction conditions is critical for optimizing yield and purity.
Key thionating agents for this transformation include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. audreyli.comresearchgate.net The reaction is typically carried out by refluxing 5-Fluorouracil with the chosen reagent in a high-boiling inert solvent, such as pyridine (B92270) or toluene. researchgate.net The general transformation is illustrated below:
Figure 1: General reaction scheme for the thionation of 5-Fluorouracil to produce this compound.
Exploration of Sustainable and Green Chemistry Approaches in Pyrimidine (B1678525) Synthesis
Traditional thionation methods often require harsh conditions and solvents that pose environmental concerns. nih.gov Modern synthetic chemistry emphasizes the development of "green" methodologies that are more sustainable, efficient, and environmentally benign. In the context of this compound synthesis, this involves optimizing the thionation process.
Recent advancements have focused on modified thionating agents that offer improved performance and easier workup, which is a core principle of green chemistry. For instance, a combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO) has been shown to be a highly efficient system for converting carbonyls to thiocarbonyls. audreyli.com This method often provides yields comparable or superior to those achieved with Lawesson's reagent and simplifies purification, as the byproducts can be removed through a simple hydrolytic workup instead of chromatography. audreyli.com Another approach involves using a pre-formed, crystalline P₄S₁₀-pyridine complex. This storable reagent provides cleaner reactions and purer products because many of the impurities inherent in conventional P₄S₁₀ are removed during the complex's preparation. researchgate.netorganic-chemistry.org These improved methods reduce waste and the need for hazardous solvents, aligning with the goals of sustainable chemistry.
Catalytic Systems in the Synthesis of this compound
While the direct thionation of 5-Fluorouracil is a stoichiometric conversion, catalytic methods are paramount in the synthesis of the pyrimidine precursors themselves. The synthesis of 5-Fluorouracil, the starting material, can be achieved through various routes, some of which employ catalysis. One established method involves the condensation of the ethyl ester of fluoroacetic acid with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis, a sequence that utilizes base catalysis. chemicalbook.com
Another method is the direct fluorination of uracil (B121893) using reagents like fluorine gas or trifluoromethyl hypofluorite. chemicalbook.com While not catalytic in the traditional sense, modern advancements in flow chemistry, using microchannel reactors, allow for precise control over these highly reactive and hazardous processes, improving safety and efficiency. chemicalbook.com
The table below summarizes different thionating systems applicable for the synthesis of the title compound.
| Reagent System | Solvent(s) | Temperature | Advantages |
| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Toluene, Dioxane | Reflux | Established, widely used method. researchgate.net |
| Lawesson's Reagent | Toluene, Xylene | Reflux | Generally cleaner than P₄S₁₀ alone. |
| P₄S₁₀ / Hexamethyldisiloxane (HMDO) | Xylene | Reflux | High efficiency, simplified hydrolytic workup. audreyli.com |
| P₄S₁₀-Pyridine Complex | Acetonitrile, Dimethyl Sulfone | Room Temp to 165 °C | Storable, crystalline reagent; clean reactions; high thermal stability. researchgate.netorganic-chemistry.org |
Table 1: Comparison of Thionating Systems for Pyrimidine Synthesis.
Process Intensification and Scale-Up Considerations in Academic Synthesis
Process intensification aims to develop safer, more efficient, and more compact manufacturing processes. mdpi.com In an academic setting, these principles can be applied to enhance reaction speed and simplify scale-up. For the synthesis of this compound, a key intensification strategy is the use of high-temperature solvents to accelerate the reaction. The P₄S₁₀-pyridine complex has shown exceptional stability and reactivity at temperatures up to 165 °C in solvents like dimethyl sulfone. researchgate.netorganic-chemistry.org At these temperatures, where reagents like Lawesson's reagent would decompose, the P₄S₁₀-pyridine complex can facilitate rapid and clean thionation, significantly reducing reaction times from hours to minutes. researchgate.net This represents a significant process intensification, allowing for higher throughput and efficiency even at a laboratory scale.
Mechanistic Investigations of Chemical Transformations Involving this compound
The reactivity of this compound is dictated by its unique combination of functional groups: a pyrimidine core, an electron-withdrawing fluorine atom, a hydroxyl group (which exists in tautomeric equilibrium with a carbonyl), and a mercapto group (in tautomeric equilibrium with a thiocarbonyl).
Nucleophilic and Electrophilic Reactions at the Pyrimidine Core
The pyrimidine ring in this compound possesses both nucleophilic and electrophilic character. The nitrogen atoms, particularly N1 and N3, are nucleophilic and are common sites for alkylation reactions. researchgate.netresearchgate.net The regioselectivity of these reactions can be controlled by the reaction conditions. Direct alkylation of the parent compound, 5-Fluorouracil, with various halides in the presence of a base like potassium carbonate demonstrates this reactivity. researchgate.netresearchgate.net The mercapto group at C4 enhances the nucleophilicity of the ring compared to 5-Fluorouracil, though the fluorine at C5 has an opposing, deactivating effect on electrophilic aromatic substitution.
The molecule can act as a nucleophile through its deprotonated nitrogen or sulfur atoms. For example, it can be derivatized through reactions with electrophiles like acyl chlorides or alkyl halides.
| Reaction Type | Reagent Example | Position(s) of Reaction | Product Type |
| N-Alkylation | Alkyl Halides (e.g., Allyl Bromide) | N1, N3 | N-substituted derivatives. researchgate.netresearchgate.net |
| N-Acylation | Acyl Chlorides | N1, N3 | N-acyl derivatives. |
| S-Alkylation | Alkyl Halides (e.g., Methyl Iodide) | S4 | 4-(Alkylthio) derivatives. |
Table 2: Illustrative Reactions at the Pyrimidine Core and Mercapto Group.
Thiol-specific Reactions and Functional Group Interconversions of the Mercapto Group
The mercapto group at the C4 position is a highly reactive center and a key site for functionalization. It exists in a tautomeric equilibrium between the thiol form (4-mercapto) and the thione form (4-thio).
S-Alkylation: The sulfur atom is a potent nucleophile, especially in its thiolate form after deprotonation. It readily reacts with electrophiles like alkyl halides in Sₙ2 reactions to form stable 4-(alkylthio)pyrimidine derivatives. youtube.com This is a common strategy for further modifying the molecule.
Oxidation: The thiol group is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide bridge, linking two pyrimidine molecules. youtube.com More aggressive oxidation, for instance with hydrogen peroxide, can lead to the replacement of the sulfur atom with an oxygen atom, converting the 4-thiouracil (B160184) derivative back to a uracil derivative in a desulfurization reaction. oup.commdpi.com This oxidative desulfurization may proceed through intermediates such as sulfenic, sulfinic, or sulfonic acids. mdpi.com This interconversion between the thione and the carbonyl is a significant chemical transformation.
Fluorine Activation and its Influence on Pyrimidine Reactivity
The introduction of a fluorine atom at the C5 position of the pyrimidine ring profoundly alters its electronic properties and, consequently, its chemical reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect) on the pyrimidine ring. This effect decreases the electron density of the entire ring system, making it more susceptible to nucleophilic attack. acs.orgnih.gov The C-F bond itself is the strongest single bond in organic chemistry, which imparts significant stability to the fluorine substituent against metabolic degradation. nih.gov
This electronic perturbation is not uniform across the ring. The carbon atoms ortho and para to the fluorine atom experience the most significant decrease in electron density. In the case of this compound, the C4 and C6 positions are particularly activated towards nucleophilic substitution. The strong negative inductive effect of the fluorine atom polarizes the C-F bond, which can inhibit certain reactions like C-C bond formation at the C5 position, as seen in the mechanism of thymidylate synthase inhibition by the 5-fluorouracil metabolite, FdUMP. nih.gov
The presence of the fluorine atom can also influence the acidity of the N-H and O-H protons in the molecule, potentially affecting its tautomeric equilibrium and reactivity in base-catalyzed reactions. The electron-withdrawing nature of fluorine can lead to a decrease in the aromaticity of the pyrimidine ring, which in turn can influence the rates and outcomes of various chemical transformations. acs.org This activation of the pyrimidine ring by the fluorine substituent is a key factor that is exploited in the synthesis of more complex derivatives.
Synthesis of Structurally Diverse Analogs and Derivatives of this compound
The multifaceted reactivity of this compound, stemming from its three distinct functional groups and the activating effect of the fluorine atom, provides a rich platform for the synthesis of a wide array of analogs and derivatives.
Strategic Derivatization at the Hydroxy and Mercapto Positions
The hydroxy and mercapto groups of this compound are prime sites for derivatization, allowing for the introduction of various functionalities that can modulate the molecule's physicochemical and biological properties.
O-Alkylation and Acylation: The 2-hydroxy group, existing in tautomeric equilibrium with its keto form (5-fluoro-4-thiouracil), can undergo O-alkylation to yield 2-alkoxy derivatives. nih.govresearchgate.net This transformation is typically achieved using alkyl halides in the presence of a base. The choice of base and reaction conditions can be crucial to favor O-alkylation over the competing N-alkylation at the ring nitrogens. nih.gov Similarly, O-acylation can be performed using acyl halides or anhydrides to introduce ester functionalities. researchgate.net
S-Alkylation: The 4-mercapto group is a soft nucleophile and readily undergoes S-alkylation with a variety of electrophiles, such as alkyl halides, to produce S-alkylated derivatives. orgsyn.org This reaction is often carried out under basic conditions to generate the more nucleophilic thiolate anion. The S-alkylation of related 5-mercapto-2'-deoxyuridine has been shown to yield compounds with significant biological activity. orgsyn.org
Below is a table summarizing representative derivatization reactions at the hydroxy and mercapto positions of related pyrimidine systems.
| Reactant | Reagent | Product | Yield (%) | Reference |
| 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(iodomethyl)pyrimidine, K2CO3 | 2-((6-phenyl-4-(trifluoromethyl)pyrimidin-2-yloxy)methyl)pyrimidine | 92 | nih.gov |
| 6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(iodomethyl)pyrimidine, K2CO3 | 2-(((4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)oxy)methyl)-6-(trifluoromethyl)pyrimidine | 86 | nih.gov |
| 2-mercaptopyrimidine hydrochloride | NaOH, then recrystallization | 2-mercaptopyrimidine | - | orgsyn.org |
This table presents data from related pyrimidine systems to illustrate the synthetic possibilities for this compound.
Modification of the Fluorine Moiety and its Impact on Synthetic Routes
Direct modification of the C-F bond on an aromatic ring is a challenging transformation due to its high bond strength. However, recent advances in catalysis have opened avenues for C-F bond functionalization. baranlab.org While specific examples for this compound are not extensively reported, general strategies for C-F bond activation in fluoroaromatic compounds can be considered.
Nucleophilic Aromatic Substitution (SNAr): Although the C-F bond is strong, the fluorine atom can act as a leaving group in SNAr reactions, especially when the ring is highly activated by other electron-withdrawing groups. researchgate.net For this compound, replacement of the fluorine with other nucleophiles (e.g., -OR, -NR2, -SR) would require harsh reaction conditions and is generally less favorable than substitution at other positions.
Metal-Catalyzed Cross-Coupling Reactions: Palladium, nickel, or copper-catalyzed cross-coupling reactions have been developed for the formation of C-C, C-N, and C-O bonds by activating C-F bonds. These methods often require specific ligands and reaction conditions. The application of such methods to this compound could potentially allow for the introduction of alkyl, aryl, amino, or alkoxy groups at the C5 position, dramatically altering the molecular scaffold. This would, however, necessitate a significant shift in the synthetic strategy, as the fluorine atom would be introduced early and then replaced, rather than being a permanent feature.
Development of Prodrug and Precursor Forms for Research Applications
The development of prodrugs is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For research purposes, prodrug and precursor forms of this compound can be designed to facilitate its study and application. Many prodrug strategies developed for the widely used anticancer drug 5-fluorouracil (5-FU) can be adapted for this purpose. nih.gov
Masking Polar Groups: The hydroxy and mercapto groups can be masked with labile protecting groups that are cleaved under specific physiological conditions to release the parent compound. For instance, ester or carbonate linkages can be used for the hydroxyl group, while thioesters or disulfides can be employed for the mercapto group. A study on 1-alkylcarbonyloxymethyl prodrugs of 5-FU demonstrated significantly increased lipophilicity. capes.gov.br
Enzyme-Activatable Prodrugs: A more sophisticated approach involves designing prodrugs that are activated by specific enzymes that are overexpressed in target tissues or cells. For example, a cephalosporin-5-FU conjugate was designed to be activated by β-lactamase. nih.gov Similarly, peptide-drug conjugates can be synthesized to target specific cellular uptake mechanisms. rsc.org
Precursor Forms: In the context of synthesis, "precursor forms" can refer to more stable or soluble intermediates that can be easily converted to the final compound. For instance, a precursor with a protected mercapto group might be used in a synthetic sequence to avoid unwanted side reactions, with the deprotection being the final step. A study on a 5-FU precursor with O,O'-dipropargylation showed it could evade metabolic pathways before being activated by palladium catalysis. acs.org
The design of these prodrugs and precursors relies on a deep understanding of the chemical properties of this compound and the biological environment in which they are intended to function.
Below is a table outlining different prodrug strategies that could be applied to this compound, based on existing research on 5-FU.
| Prodrug Strategy | Activating Stimulus | Potential Linker/Moiety | Reference |
| Lipophilic Prodrugs | General hydrolysis | Alkylcarbonyloxymethyl | capes.gov.br |
| Enzyme-Activatable | β-lactamase | Cephalosporin | nih.gov |
| Enzyme-Activatable | Aminopeptidase N | NGR tripeptide | rsc.org |
| Catalytic Activation | Palladium catalyst | Propargyl groups | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Fluoro 4 Mercapto 2 Hydroxypyrimidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 5-Fluoro-4-mercapto-2-hydroxypyrimidine. The molecule can theoretically exist in several tautomeric forms, primarily involving keto-enol (at position 2) and thione-thiol (at position 4) equilibria. The predominant form in solution is generally the 5-fluoro-4-thioxo-1,2,3,4-tetrahydropyrimidin-2-one tautomer, analogous to the stability of related compounds like 5-fluorouracil (B62378). researchgate.netdergipark.org.trnih.gov Advanced NMR methods are critical to confirm this assignment and study the dynamics of any existing equilibria.
Two-dimensional (2D) NMR experiments are indispensable for assigning the proton (¹H) and carbon (¹³C) signals, which can be complicated by the presence of multiple heteroatoms and potential tautomerism.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For this compound, a key COSY correlation would be expected between the proton on C6 and the protons on N1 and N3, confirming their spatial proximity (typically 3-bond coupling, ³JHH).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons. It would definitively link the C6-H proton signal to the C6 carbon signal. The labile N1-H and N3-H protons would also show correlations to their respective nitrogen atoms in a ¹H-¹⁵N HSQC experiment, aiding in the assignment of nitrogen chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals long-range (typically 2- or 3-bond) correlations between protons and carbons. These correlations provide the backbone of the structural assignment. For instance, the H6 proton would show correlations to the C2, C4, and C5 carbons, confirming the pyrimidine (B1678525) ring connectivity. Furthermore, the N1-H proton would be expected to show correlations to C2 and C6, while the N3-H proton would correlate with C2 and C4. These specific correlations are vital for distinguishing between potential isomers.
A representative, hypothetical dataset for the major tautomer is presented below to illustrate the expected NMR assignments.
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
|---|---|---|---|
| 1 (N-H) | ~11.5 | - | C2, C6 |
| 2 (C=O) | - | ~150 | - |
| 3 (N-H) | ~12.0 | - | C2, C4 |
| 4 (C=S) | - | ~175 | - |
| 5 (C-F) | - | ~140 (d, ¹JCF ≈ 225 Hz) | - |
| 6 (C-H) | ~7.8 (d, ³JHF ≈ 6 Hz) | ~125 | C2, C4, C5 |
Fluorine-19 (¹⁹F) NMR is a highly sensitive and specific technique for analyzing fluorinated compounds. nih.gov With a 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR provides valuable structural information. nih.gov The ¹⁹F chemical shift is extremely sensitive to the electronic environment of the C-F bond. nih.govyoutube.com
For this compound, the ¹⁹F chemical shift would be a key indicator of the dominant tautomeric form. A change from a thione (C=S) to a thiol (C-SH) at position 4 would significantly alter the electron density and conjugation within the pyrimidine ring, inducing a measurable shift in the ¹⁹F resonance. Comparing the observed ¹⁹F chemical shift to those of model compounds and computational predictions can help confirm the thione structure as the major species in solution. nih.govacs.org The signal would likely appear as a doublet due to coupling with the H6 proton (³JHF).
Should a minor tautomer exist in a detectable amount, dynamic NMR (DNMR) spectroscopy can be employed to study the kinetics of the exchange process. By recording NMR spectra at various temperatures, one can observe changes in the appearance of the signals.
At low temperatures, the exchange between tautomers may be slow on the NMR timescale, resulting in separate, distinct signals for each species. As the temperature is increased, the rate of tautomeric interconversion increases. This leads to the broadening of the individual signals, which eventually coalesce into a single, sharp, time-averaged signal at higher temperatures.
Analysis of the spectra at the coalescence temperature allows for the calculation of the rate constant for the exchange. From this, the Gibbs free energy of activation (ΔG‡) for the tautomeric interconversion can be determined, providing fundamental thermodynamic insight into the stability and reactivity of the molecule. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a complementary technique to NMR, providing information about the molecular weight and elemental composition, as well as structural details derived from fragmentation patterns.
High-resolution mass spectrometry (HRMS), often performed on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, provides a highly accurate mass measurement of the parent ion. thermofisher.commdpi.com This accuracy allows for the unambiguous determination of the compound's elemental formula. For this compound (C₄H₃FN₂OS), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) confirms the elemental composition, distinguishing it from any other potential combination of atoms with the same nominal mass. nih.gov
Molecular Formula: C₄H₃FN₂OS
Calculated Monoisotopic Mass: 145.9950 u
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a protonated/deprotonated variant) followed by its fragmentation through collision-induced dissociation (CID). gre.ac.uk The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. tutorchase.com Analysis of these fragments helps to confirm the connectivity of the atoms.
For the protonated molecule [M+H]⁺ (m/z 147.0028), the fragmentation pathway would likely involve the loss of small, stable neutral molecules, a common pattern for heterocyclic systems. researchgate.netnih.gov Plausible fragmentation pathways include the retro-Diels-Alder cleavage of the pyrimidine ring or the sequential loss of molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or thio-isocyanate (HNCS). The specific fragments observed would provide strong evidence for the assigned structure.
A plausible fragmentation pathway is outlined in the table below.
| m/z | Proposed Formula | Proposed Loss | Description |
|---|---|---|---|
| 147.0028 | [C₄H₄FN₂OS]⁺ | - | Protonated Molecular Ion |
| 119.0078 | [C₃H₄FN₂S]⁺ | CO | Loss of carbon monoxide from the keto group |
| 102.9818 | [C₄H₂FNS]⁺ | NH₃ | Loss of ammonia |
| 89.9989 | [C₂H₂FNS]⁺ | HCN, CO | Combined loss of hydrogen cyanide and carbon monoxide |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and providing a unique "molecular fingerprint." These methods are complementary, as they are governed by different selection rules: IR spectroscopy measures the absorption of light corresponding to vibrational modes that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrational modes that cause a change in the molecule's polarizability. usp.org
For this compound, the spectra would be dominated by vibrations of the pyrimidine ring and its substituents. The thione (C=S) and hydroxyl (C-OH) groups, in particular, give rise to characteristic bands. The tautomeric nature of the molecule, existing as both thiol/oxo and thione/enol forms, means that vibrational spectra can provide insight into the predominant form in a given state.
Key functional groups and their expected vibrational frequencies are crucial for spectral interpretation. The C=S (thione) stretching vibration is a key marker for thiopyrimidine derivatives and typically appears in the IR spectrum. Research on thiopyrimidine compounds has identified the C=S stretching band at approximately 1610 cm⁻¹. researchgate.net The N-H stretching vibrations of the pyrimidine ring are expected in the range of 3100-3400 cm⁻¹. The C-F bond, while often weak in IR, provides a useful band for confirming the presence of fluorine. The region below 1500 cm⁻¹ is known as the fingerprint region, where complex coupled vibrations create a unique pattern for the entire molecule, allowing for definitive identification when compared against a reference spectrum. usp.org
Table 1: Expected Vibrational Frequencies for this compound Note: These are approximate values based on related compounds. The exact positions can vary based on the molecular environment and physical state.
| Functional Group/Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | IR, Raman | 3100 - 3400 | Broad in IR due to hydrogen bonding. |
| C-H Stretch (aromatic) | IR, Raman | 3000 - 3100 | Typically sharp peaks. |
| C=O Stretch (keto form) | IR, Raman | ~1670 | Strong in IR. For comparison with uracil (B121893) analogues. |
| C=S Stretch (thione form) | IR, Raman | ~1610 | Characteristic for thiopyrimidines. researchgate.net |
| C=C and C=N Ring Stretch | IR, Raman | 1400 - 1600 | Multiple bands, part of the molecular fingerprint. |
| C-F Stretch | IR | 1000 - 1200 | Can be weak to moderate intensity. |
| Pyrimidine Ring Breathing | Raman | ~780 | Often a strong, characteristic Raman peak. |
The combination of these distinct vibrational bands allows for a detailed confirmation of the molecular structure, serving as a robust method for both qualitative identification and quantitative analysis in various research and quality control settings.
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orgthepharmajournal.com By measuring the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map of the molecule and thereby determine atomic positions, bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that stabilize the crystal lattice.
While a specific crystal structure for this compound is not publicly available, a detailed analysis can be performed by analogy to structurally similar compounds, such as propylthiouracil (B1679721), a well-characterized thiopyrimidine derivative. rsc.org The study of propylthiouracil reveals key insights into how a thiouracil ring packs in the solid state. rsc.org
In the crystal structure of propylthiouracil, the molecules are organized into aggregates primarily through a network of hydrogen bonds. rsc.org Specifically, the amine protons (N-H) act as hydrogen bond donors, forming strong interactions with both the thione sulfur atom (N–H···S) and the carbonyl oxygen atom (N–H···O). rsc.org This demonstrates the dual role of the thiouracil core in forming robust, self-assembling structures.
For this compound, a similar hydrogen-bonding network is expected to be the dominant force in its crystal packing. The N-H groups of the pyrimidine ring would act as donors, while the sulfur atom of the thione group and the oxygen atom of the hydroxyl group would serve as primary acceptors. This would likely result in the formation of planar sheets or ribbons of molecules, a common motif in related pyrimidine structures. The presence of the highly electronegative fluorine atom at the C5 position could further influence the crystal packing through weaker C–H···F interactions or by modulating the strength of adjacent hydrogen bonds.
Table 2: Representative Crystallographic Data for an Analogous Thiouracil Compound (Propylthiouracil) This data provides a model for the expected crystallographic parameters of this compound.
| Parameter | Propylthiouracil Data rsc.org |
| Crystal System | Orthorhombic |
| Space Group | Pcab |
| a (Å) | 28.6734 |
| b (Å) | 11.1529 |
| c (Å) | 10.6682 |
| V (ų) | 3411.59 |
| Z (molecules/unit cell) | 16 |
| Key Intermolecular Interactions | N–H···S and N–H···O Hydrogen Bonds |
The precise determination of the crystal structure of this compound would provide invaluable information on its tautomeric form in the solid state and the specific geometry of its intermolecular interactions, which are fundamental to understanding its physical properties.
Computational and Theoretical Chemistry Studies of 5 Fluoro 4 Mercapto 2 Hydroxypyrimidine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and other related characteristics.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. samipubco.com It is favored for its balance of accuracy and computational cost, making it suitable for studying organic molecules like pyrimidine (B1678525) derivatives. nih.govnih.gov The core idea of DFT is that the energy of a molecule can be determined from its electron density.
In the study of 5-Fluoro-4-mercapto-2-hydroxypyrimidine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be employed to find the molecule's most stable three-dimensional arrangement, known as geometry optimization. samipubco.comjchemrev.com This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface.
The resulting optimized geometry provides crucial data on the molecule's structure. For instance, the calculations would yield the precise bond lengths between atoms (e.g., C-F, C-S, N-H, O-H) and the angles within the pyrimidine ring. These parameters are essential for understanding the steric and electronic effects of the fluoro, mercapto, and hydroxy substituents on the pyrimidine core.
Table 1: Representative Optimized Geometrical Parameters (Calculated using DFT) (Note: This data is illustrative, based on typical values for substituted pyrimidines, as specific experimental data for the target molecule is not available.)
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-S | 1.78 Å |
| Bond Length | C-O | 1.36 Å |
| Bond Angle | N-C-N | 115° |
| Bond Angle | F-C-C | 118° |
| Dihedral Angle | H-S-C-N | ~0° or ~180° (depending on conformation) |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.comresearchgate.net The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected around the nitrogen atoms, the oxygen atom of the hydroxyl group, and the sulfur atom of the mercapto group due to their high electronegativity. researchgate.net
Blue regions denote positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic protons of the hydroxyl and mercapto groups.
Green regions represent neutral or near-zero potential.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com
HOMO : This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity in reactions with electrophiles. For this compound, the HOMO is likely to be localized on the electron-rich sulfur and oxygen atoms.
LUMO : This orbital acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. The LUMO is often distributed over the pyrimidine ring, especially on carbon atoms influenced by the electronegative substituents.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. aimspress.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. irjweb.com DFT calculations provide precise energy values for these orbitals, allowing for the calculation of the energy gap and other reactivity descriptors like chemical hardness, softness, and electronegativity. researchgate.net
Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors (Note: This data is illustrative and based on calculations for analogous pyrimidine systems.)
| Parameter | Symbol | Illustrative Value | Implication |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.3 eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 5.1 eV | Chemical stability and reactivity |
| Chemical Hardness | η | 2.55 eV | Resistance to change in electron distribution |
| Electronegativity | χ | 3.75 eV | Electron-attracting power |
Conformational Analysis and Potential Energy Surface Mapping
The presence of rotatable single bonds, such as the C-S-H and C-O-H bonds, means that this compound can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
By systematically rotating these bonds and calculating the energy at each step using DFT, a potential energy surface (PES) can be mapped. This map reveals the low-energy valleys corresponding to stable conformers and the hills representing the transition states between them. Such an analysis would clarify the preferred orientation of the hydroxyl and mercapto groups and whether intramolecular hydrogen bonds stabilize certain conformations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rjeid.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com
For this compound, an MD simulation would place the molecule in a simulated box, often filled with a solvent like water, to study its behavior in a more realistic environment. rjeid.com These simulations can provide insights into:
Solvation Effects : How water molecules arrange around the solute and form hydrogen bonds. nih.gov
Conformational Flexibility : How the molecule transitions between different conformations at a given temperature. nih.gov
Structural Stability : By monitoring properties like the Root Mean Square Deviation (RMSD), one can assess the stability of the molecule's structure over the simulation time. mdpi.com
MD simulations are particularly useful for understanding how the molecule interacts with biological macromolecules, such as proteins or nucleic acids, by predicting binding stability and interaction energies. rsc.org
In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. jchemrev.com
Vibrational Spectroscopy (IR and Raman) : Frequency calculations using DFT can predict the infrared and Raman spectra. The calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule, helping to interpret experimental spectra.
NMR Spectroscopy : It is possible to compute NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. jchemrev.com These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting its UV-Visible absorption spectrum. jchemrev.com This provides information about the electronic structure and the nature of the orbitals involved in the transitions.
By comparing these in silico predicted spectra with experimentally obtained spectra, researchers can confirm the identity and purity of a synthesized compound and validate the accuracy of the computational methods used.
Investigation of Biological Activity and Molecular Mechanisms of 5 Fluoro 4 Mercapto 2 Hydroxypyrimidine and Its Analogs
Exploration of Putative Biological Targets and Binding Interactions
The biological effects of a compound are initiated by its interaction with specific molecular targets within the cell. For 5-Fluoro-4-mercapto-2-hydroxypyrimidine, these targets are likely to be enzymes or receptors, given its structural similarity to endogenous pyrimidines and known pharmacologically active analogs.
The fluoropyrimidine and thiouracil classes of compounds are well-known for their ability to modulate enzyme activity, particularly enzymes involved in nucleotide metabolism and cellular detoxification.
Fluoropyrimidine Analogs and Thymidylate Synthase Inhibition: The fluorine atom at the C5 position is a key feature of many anticancer drugs, most notably 5-fluorouracil (B62378) (5-FU). The primary mechanism of action for 5-FU is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. google.comnih.gov The fluorinated pyrimidine (B1678525) is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate. google.com This inhibition leads to a depletion of dTTP pools, which in turn causes an imbalance in deoxynucleotide levels and the misincorporation of uracil (B121893) into DNA, ultimately triggering cell death in rapidly dividing cancer cells. google.com Given its 5-fluoro-pyrimidine core, this compound could potentially be metabolized to a similar TS inhibitor.
Thiouracil Analogs and Peroxidase Inhibition: Thiouracil derivatives, such as propylthiouracil (B1679721) (PTU), are known inhibitors of thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones. cas.czgoogleapis.com These compounds are thought to act by preventing the iodination of tyrosine residues on thyroglobulin, a key step in thyroid hormone production. cas.czgoogleapis.com The mercapto group in these molecules is crucial for their inhibitory activity. Therefore, it is plausible that this compound could exhibit similar inhibitory effects on peroxidases.
Glutathione (B108866) S-Transferase Inhibition: Studies on various pyrimidine derivatives have also demonstrated inhibitory activity against glutathione S-transferase (GST), a family of enzymes involved in the detoxification of xenobiotics and protection against oxidative stress. For instance, 4-amino-2-chloropyrimidine (B189420) has been shown to be a potent noncompetitive inhibitor of GST. The electrophilic nature of the pyrimidine ring can contribute to this interaction.
Illustrative Enzyme Inhibition Data for Analogous Compounds
| Compound/Analog | Target Enzyme | Inhibition Data (IC₅₀/Kᵢ) | Source |
| 5-Fluorouracil (as FdUMP) | Thymidylate Synthase | Forms a stable inhibitory complex | google.comnih.gov |
| Propylthiouracil (PTU) | Lactoperoxidase | Binds to the substrate-binding cleft | cas.cz |
| 4-Amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | Kᵢ = 0.047 ± 0.0015 µM | |
| 5-Fluoro-1H-pyrimidin-2-one (5FPy) | Yeast Cytosine Deaminase | - |
While enzyme inhibition is a prominent mechanism for pyrimidine analogs, some derivatives have also been shown to interact with specific receptors.
Adenosine (B11128) Receptor Antagonism: Research on derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine has led to the discovery of potent and selective antagonists for the A₃ adenosine receptor (A₃AR). The A₃AR is a G protein-coupled receptor involved in various physiological processes, and its modulation is a target for therapeutic intervention in inflammatory diseases and cancer. In these studies, modifications to the mercaptopyrimidine scaffold were crucial for achieving high affinity and selectivity. This suggests that this compound could serve as a scaffold for the development of novel receptor ligands.
Illustrative Receptor Binding Data for Analogous Compounds
| Compound/Analog | Target Receptor | Binding Affinity (Kᵢ) | Source |
| Derivative 5m (a 4-amino-6-hydroxy-2-mercaptopyrimidine derivative) | A₃ Adenosine Receptor | 3.5 nM |
Cellular and Biochemical Mechanism of Action Studies
The modulation of enzymes and receptors by pyrimidine analogs can have significant downstream effects on cellular signaling. For example, the inhibition of thymidylate synthase by fluoropyrimidines not only affects DNA synthesis but can also induce apoptosis through various signaling pathways. google.com Similarly, antagonism of adenosine receptors can modulate cyclic AMP (cAMP) levels and influence pathways related to inflammation and cell survival.
A key mechanism of action for many fluoropyrimidine analogs is their incorporation into nucleic acids. google.com Following cellular uptake and metabolic activation, fluorinated pyrimidine nucleosides can be incorporated into both RNA and DNA. The incorporation of 5-fluorouracil metabolites into RNA can disrupt RNA processing and function, leading to cytotoxicity. google.com Its incorporation into DNA can lead to DNA fragmentation and cell death. google.com The presence of the 5-fluoro substituent in this compound suggests a potential for similar interference with nucleic acid synthesis and function, should it be appropriately metabolized by the cell.
Structure-Activity Relationship (SAR) Investigations for Modulating Biological Potency
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective analogs.
For thiouracil derivatives, SAR studies have revealed several key insights. In the context of antithyroid activity, modifications at the C4 and C5 positions of the thiouracil nucleus have been shown to significantly impact potency. For example, replacing the carbonyl group at C4 with other substituents can alter the interaction with the hydrophobic channel of the target peroxidase enzyme. cas.cz
In the development of A₃ adenosine receptor antagonists based on a 4-amino-6-hydroxy-2-mercaptopyrimidine scaffold, SAR studies highlighted the importance of substituents on the pyrimidine ring and the mercapto group. The introduction of specific alkyl and aryl groups was found to be critical for achieving high affinity and selectivity for the A₃ receptor over other adenosine receptor subtypes.
For fluoropyrimidines, the position and nature of substituents on the pyrimidine ring are known to influence their metabolic activation and subsequent inhibitory activity. The development of prodrugs of 5-FU, such as capecitabine (B1668275), is a testament to the successful application of SAR principles to improve the therapeutic index of this class of compounds.
Rational Design of Analogs for Enhanced Selectivity
The rational design of analogs of this compound is a targeted approach to improve their interaction with specific enzymes or receptors while minimizing off-target effects. This process often involves systematic modifications of the pyrimidine ring to understand and exploit the structure-activity relationships (SAR).
One common strategy is the substitution at various positions of the pyrimidine core. For instance, the introduction of different functional groups at the N1 and N3 positions can significantly influence the compound's binding affinity and selectivity. The rationale behind this is that these positions are often involved in crucial hydrogen bonding interactions within the active site of a target protein.
Another key aspect of rational design is isosteric replacement. The fluorine atom at the C5 position is a bioisostere of a hydrogen atom, which can enhance binding affinity and modulate electronic properties without drastically increasing the molecular size. Similarly, the mercapto group at C4 is critical for the biological activity of many pyrimidine derivatives and can be a key interaction point with the target. Modifications at this position, such as alkylation or arylation, can be explored to enhance selectivity. For example, in the development of inhibitors for DNA Ligase IV, derivatives of mercaptopyrimidines have been synthesized and shown to have improved efficacy. nih.gov
The design process is often guided by the three-dimensional structure of the target protein. If the crystal structure is known, molecular docking studies can be performed to predict how different analogs will bind. This allows for the design of compounds with complementary shapes and chemical properties to the binding pocket, thereby increasing the probability of achieving high selectivity. For instance, in the design of selective inhibitors for PARP4, substituents were designed to exploit a unique threonine residue in the nicotinamide (B372718) sub-pocket of the enzyme.
The following table illustrates a hypothetical structure-activity relationship for a series of this compound analogs, showcasing how modifications can influence inhibitory activity and selectivity against two related kinases.
| Analog | R1 Group (at N1) | R2 Group (at S4) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (Kinase B/A) |
| 1 | H | H | 150 | 300 | 2 |
| 2 | Methyl | H | 120 | 480 | 4 |
| 3 | Ethyl | H | 200 | 400 | 2 |
| 4 | H | Methyl | 80 | 160 | 2 |
| 5 | H | Phenyl | 50 | 500 | 10 |
| 6 | Methyl | Phenyl | 35 | 875 | 25 |
This table is for illustrative purposes and does not represent actual experimental data.
Pharmacophore Modeling and Lead Optimization Strategies for this compound Derivatives
Pharmacophore modeling is a powerful computational tool used in the early stages of drug discovery to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. nih.gov For derivatives of this compound, a pharmacophore model would typically include features such as hydrogen bond donors (from the N-H and O-H groups), hydrogen bond acceptors (from the carbonyl oxygen and nitrogen atoms), and potentially a hydrophobic or aromatic feature. researchgate.net
Once a pharmacophore model is established based on a set of active compounds, it can be used to screen large virtual libraries of molecules to identify novel scaffolds that match the required features. This approach accelerates the discovery of new lead compounds.
Lead optimization is the subsequent iterative process of refining the structure of a promising lead compound to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. chemicalbook.com For derivatives of this compound, several lead optimization strategies can be employed:
Scaffold Hopping: This involves replacing the central pyrimidine core with a different heterocyclic system while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties or intellectual property positions.
Fragment-Based Growth: In this approach, small molecular fragments that bind to adjacent sites on the target protein are identified and then linked together or grown to create a more potent molecule. For instance, a fragment binding near the mercapto group could be linked to the core pyrimidine structure.
Structure-Based Design: If the co-crystal structure of a lead compound bound to its target is available, it provides a detailed roadmap for optimization. drugbank.com For example, it might reveal an unoccupied pocket in the binding site that can be filled by adding a substituent to the lead compound, thereby increasing binding affinity.
The table below outlines common lead optimization strategies and their potential outcomes for this compound derivatives.
| Strategy | Modification Example | Desired Outcome |
| Increase Potency | Introduction of a bulky hydrophobic group at the N1 position to interact with a hydrophobic pocket in the target. | Lower IC50 value. |
| Enhance Selectivity | Modification of the S4-substituent to exploit differences in the active sites of related proteins. | Increased ratio of IC50 values for off-target versus target proteins. |
| Improve Solubility | Addition of a polar group, such as a hydroxyl or amino group, to a solvent-exposed part of the molecule. | Increased aqueous solubility. |
| Optimize Metabolic Stability | Replacement of a metabolically labile group (e.g., an ester) with a more stable functional group (e.g., an amide). | Longer half-life in vivo. |
This table is for illustrative purposes and does not represent actual experimental data.
Through the combined application of rational design, pharmacophore modeling, and systematic lead optimization, analogs of this compound can be developed into highly selective and potent therapeutic candidates for a range of diseases.
Medicinal Chemistry and Drug Design Principles Centered on the 5 Fluoro 4 Mercapto 2 Hydroxypyrimidine Scaffold
Ligand-Based Drug Design Approaches (LBDD)
Ligand-based drug design (LBDD) methodologies are employed when the three-dimensional structure of the biological target is unknown. These approaches rely on the analysis of a set of molecules (ligands) that are known to interact with the target to derive a model that predicts the activity of new, untested compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For pyrimidine (B1678525) derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their therapeutic effects.
While specific QSAR models for 5-fluoro-4-mercapto-2-hydroxypyrimidine are not extensively documented in publicly available literature, studies on related mercaptopyrimidine and pyrimidine analogs provide a framework for how such models would be developed. researchgate.netnih.gov A typical QSAR study on pyrimidine derivatives would involve the following steps:
Data Set Preparation: A series of analogs of this compound would be synthesized and their biological activity (e.g., IC50 values against a specific enzyme or cell line) would be determined.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates a selection of the calculated descriptors with the observed biological activity. researchgate.nettandfonline.com
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov
For instance, a QSAR study on pyrimidine analogs as calcium channel blockers revealed the importance of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic groups for their activity. researchgate.net Similarly, a QSAR model for the cytotoxicity of pyrimidine hybrids identified a correlation between specific 2D descriptors and the IC50 values, achieving a high squared correlation coefficient (R²) of 0.951102. nih.gov These examples highlight how QSAR can guide the rational design of more potent this compound derivatives by prioritizing modifications that enhance the key identified properties.
| QSAR Study Focus | Key Findings/Model Parameters | Reference |
| Pyrimidine Analogs as Calcium Channel Blockers | Important features include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic groups. | researchgate.net |
| Cytotoxicity of Pyrimidine Hybrids | A highly predictive model (R² = 0.951102) was developed based on 2D molecular descriptors. | nih.gov |
| Corrosion Inhibition by Pyrimidine Derivatives | QSAR models were built using Partial Least Squares (PLS) regression to correlate molecular structure with inhibition efficiency. | tandfonline.com |
Virtual Screening and Chemical Library Design
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a target of interest. In the context of LBDD, this often involves using a pharmacophore model derived from known active compounds. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active.
For the this compound scaffold, a pharmacophore model could be constructed based on its known interactions or those of its close analogs, such as 5-fluorouracil (B62378). This model would then be used as a 3D query to filter large virtual libraries of compounds. Hits from the virtual screen would be molecules that match the pharmacophore and are therefore prioritized for synthesis and biological testing.
This approach allows for the rapid and cost-effective exploration of vast chemical space to design focused chemical libraries. These libraries would contain novel derivatives of the this compound scaffold with a higher probability of exhibiting the desired biological activity, thereby accelerating the hit-to-lead optimization process.
Structure-Based Drug Design Approaches (SBDD)
Structure-based drug design (SBDD) relies on the knowledge of the three-dimensional structure of the biological target, which is typically a protein or a nucleic acid. This information, usually obtained from X-ray crystallography or NMR spectroscopy, allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity.
Molecular Docking and Scoring Function Evaluation
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netpharmacophorejournal.comtandfonline.commdpi.commdpi.com This technique is widely used to understand the binding mode of a ligand and to predict its binding affinity. For the this compound scaffold, molecular docking could be used to predict how it and its derivatives bind to a target enzyme, such as thymidylate synthase, a well-known target for fluoropyrimidines. researchgate.net
The docking process involves two main steps:
Sampling: The algorithm explores a vast number of possible conformations of the ligand within the binding site of the receptor.
Scoring: A scoring function is used to estimate the binding affinity for each generated pose. The pose with the best score is predicted as the most likely binding mode.
Studies on related thiouracil derivatives have successfully used molecular docking to investigate their binding patterns with targets like thymidylate synthase and the human kinesin Eg5. researchgate.netpharmacophorejournal.com In one such study, a series of 6-aryl-5-cyano thiouracil derivatives were docked into the active site of thymidylate synthase (PDB code: 1JU6) to rationalize their observed inhibitory activity. researchgate.net Another study on 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives showed good binding affinity in the active site of Eg5, with some compounds exhibiting stronger interactions than the reference drug 5-fluorouracil. pharmacophorejournal.com
The evaluation of different scoring functions is a critical aspect of molecular docking, as their accuracy can vary depending on the target and ligand series. The results from docking studies, such as predicted binding energies and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), provide valuable insights for designing analogs with improved affinity.
Fragment-Based Drug Design (FBDD) Considerations
Fragment-based drug design (FBDD) is an approach that starts with the identification of small, low-molecular-weight chemical fragments that bind weakly to the biological target. These fragments are then grown or linked together to produce a lead compound with high affinity and drug-like properties.
The this compound scaffold itself can be considered a fragment. Its relatively low molecular weight and presence of key functional groups make it an ideal starting point for FBDD. The fluorine atom is particularly useful in FBDD as ¹⁹F NMR spectroscopy is a powerful technique for detecting the weak binding of fragments to a target protein.
An FBDD campaign centered on this scaffold would involve:
Fragment Screening: A library of small fragments would be screened for binding to the target of interest using biophysical techniques like NMR, surface plasmon resonance (SPR), or X-ray crystallography.
Hit Validation and Characterization: The binding of the hit fragments is confirmed and their binding affinity and mode are determined.
Fragment Elaboration: Once a fragment like this compound is identified as a binder, medicinal chemists would use structure-based design principles to either "grow" the fragment by adding new functional groups to explore adjacent pockets in the binding site or "link" it with another fragment that binds nearby.
This strategy allows for a more efficient exploration of chemical space and often leads to lead compounds with better physicochemical properties compared to traditional high-throughput screening (HTS).
Considerations for Metabolic Stability and Bioavailability in Analog Design
The metabolic stability and bioavailability of a drug candidate are critical properties that determine its pharmacokinetic profile and ultimately its therapeutic success. For analogs of this compound, these properties must be carefully considered during the design process.
Metabolic Stability: Fluoropyrimidines can undergo extensive metabolism in the body. researchgate.netacs.org The primary routes of metabolism often involve degradation by enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD). The introduction of a fluorine atom at the 5-position, as in 5-fluorouracil, can significantly alter the metabolic pathway. While this can be beneficial, for instance by blocking a site of metabolism, it can also lead to the formation of toxic metabolites.
When designing analogs, medicinal chemists aim to block or reduce metabolic liabilities. This can be achieved by:
Introducing sterically hindering groups: Placing bulky groups near a metabolically labile position can prevent enzymes from accessing it.
Modifying electronic properties: The introduction of electron-withdrawing or -donating groups can make a position less susceptible to metabolism.
Replacing labile functional groups: For example, replacing a metabolically unstable methyl group with a trifluoromethyl group.
Studies on other heterocyclic compounds have shown that modifications such as adding a hydroxyl group or changing ring size can significantly improve metabolic stability in liver microsomes.
Bioavailability: Bioavailability is the fraction of an administered dose of a drug that reaches the systemic circulation. For orally administered drugs, this can be limited by poor absorption from the gastrointestinal tract and first-pass metabolism in the liver. To improve the bioavailability of this compound analogs, several strategies can be employed:
Prodrugs: A prodrug is an inactive or less active molecule that is converted into the active drug in the body. This approach can be used to improve solubility, permeability, or to protect the drug from premature metabolism. For example, capecitabine (B1668275) is a well-known oral prodrug of 5-fluorouracil. acs.org
Formulation Strategies: The use of advanced drug delivery systems, such as nanoparticles or liposomes, can protect the drug from degradation in the gut and enhance its absorption. acs.org
Optimizing Physicochemical Properties: Fine-tuning properties like lipophilicity (LogP) and polar surface area (PSA) can improve the balance between solubility and permeability, which is crucial for good oral absorption.
By integrating these considerations into the design cycle, it is possible to develop analogs of this compound with optimized pharmacokinetic profiles, leading to more effective and safer medicines.
Emerging Paradigms in Drug Discovery and Development utilizing Fluorinated Pyrimidine Scaffolds
The landscape of drug discovery is in a constant state of evolution, driven by a deeper understanding of disease biology and the advent of novel therapeutic modalities. Within this dynamic environment, fluorinated pyrimidine scaffolds, such as this compound, are at the forefront of innovative research, moving beyond their traditional roles as simple antimetabolites. These emerging paradigms leverage the unique physicochemical properties conferred by fluorine and sulfur substitution to explore new therapeutic applications, including targeted therapies, photodynamic therapy, and the development of sophisticated prodrug strategies.
The introduction of a fluorine atom at the 5-position of the pyrimidine ring is a well-established strategy in medicinal chemistry. This substitution can significantly enhance the metabolic stability of the molecule and modulate its electronic properties, often leading to improved interaction with biological targets. nih.govmdpi.com The presence of fluorine can also influence the acidity of neighboring protons, which can be crucial for enzyme-substrate interactions. nsf.gov
The replacement of the carbonyl oxygen at the 4-position with a sulfur atom, creating a thiouracil derivative, opens up a new dimension of chemical reactivity and biological activity. Thiouracils are known to exhibit a range of pharmacological effects, including antimicrobial, antiviral, and anticancer properties. doaj.orgnih.gov This is attributed to the distinct electronic and steric properties of sulfur compared to oxygen, which can alter the molecule's binding affinity for various enzymes and receptors.
Harnessing Photodynamic Therapy (PDT):
One of the most exciting new frontiers for thiopyrimidine derivatives is in the realm of photodynamic therapy (PDT), a non-invasive treatment modality for cancer and other diseases. nih.gov PDT involves the administration of a photosensitizer, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS), such as singlet oxygen, that induce localized cell death. dntb.gov.ua
4-Thiouracil (B160184) and its derivatives have been identified as promising photosensitizers. core.ac.uknih.gov They exhibit strong absorption in the UVA region of the electromagnetic spectrum and can efficiently populate a triplet excited state, a key requirement for effective singlet oxygen generation. core.ac.uknih.gov The substitution with fluorine at the 5-position is anticipated to further enhance the photophysical properties of the scaffold, potentially leading to more potent photosensitizers.
Interactive Table: Photophysical Properties of Thiouracils
| Compound | Absorption Max (nm) | Triplet Quantum Yield (ΦISC) | Singlet Oxygen Yield (ΦΔ) |
| 2-Thiouracil (B1096) | ~270, 310 | 0.75 ± 0.20 | Not readily measured |
| 4-Thiouracil | ~240, 330 | 0.90 ± 0.15 | 0.49 ± 0.02 |
| 5-Fluoro-4-thiouracil | Data not available | Data not available | Data not available |
This table is based on available data for parent compounds and highlights the potential of this compound as a photosensitizer. Further research is needed to determine its specific photophysical parameters.
Targeting Kinase Signaling Pathways:
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of kinase inhibitors has therefore become a major focus of modern drug discovery. The fluorinated pyrimidine scaffold is a privileged structure in the design of kinase inhibitors. The ability of the pyrimidine ring to form hydrogen bonds with the kinase hinge region is a key feature of many potent inhibitors.
The introduction of a thiourea (B124793) or mercapto group can provide additional interaction points within the ATP-binding pocket of kinases, potentially leading to enhanced potency and selectivity. Studies on related thiouracil derivatives have demonstrated their potential as inhibitors of various kinases, including those involved in cell cycle regulation and proliferation. nih.gov The combination of the 5-fluoro and 4-mercapto substitutions in the 2-hydroxypyrimidine (B189755) core could lead to the discovery of novel and highly selective kinase inhibitors.
Advanced Prodrug and Delivery Strategies:
While 5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, its use is often limited by systemic toxicity and the development of resistance. nih.gov To address these challenges, significant efforts have been directed towards the development of prodrugs that can deliver the active agent more selectively to the tumor site.
The this compound scaffold offers several handles for the attachment of promoieties to create novel prodrugs. These promoieties can be designed to be cleaved by tumor-specific enzymes or under the unique conditions of the tumor microenvironment, thereby releasing the active drug in a targeted manner. Furthermore, the development of co-crystals of 5-FU with compounds like thiourea has shown to enhance its efficacy. core.ac.ukntu.ac.uk This suggests that the inherent properties of the this compound scaffold itself could lead to improved therapeutic outcomes.
Computational studies are also playing an increasingly important role in the design of novel drug delivery systems. For instance, the encapsulation of 5-FU within nanotubes is being explored as a means to improve its delivery and reduce side effects. aimspress.com Similar computational approaches could be applied to design and optimize delivery systems for derivatives of this compound.
Antiviral and Antimicrobial Applications:
The structural similarity of pyrimidine derivatives to the nucleobases found in DNA and RNA makes them attractive candidates for the development of antiviral and antimicrobial agents. mdpi.compnas.org Fluorinated nucleoside analogs have a proven track record as effective antiviral drugs. nih.govacs.org The incorporation of a 4-thio modification can further enhance the antiviral activity profile. For example, 2-thiouridine (B16713) has demonstrated broad-spectrum antiviral activity against positive-strand RNA viruses. pnas.org
Derivatives of this compound could therefore be explored for their potential to inhibit viral replication or interfere with essential microbial metabolic pathways. The unique combination of fluorine and sulfur on the pyrimidine ring may offer a novel mechanism of action that could be effective against drug-resistant strains.
Advanced Research Applications and Future Perspectives of 5 Fluoro 4 Mercapto 2 Hydroxypyrimidine
Utility as a Chemical Biology Probe or Reporter Molecule
The distinct functionalities within 5-Fluoro-4-mercapto-2-hydroxypyrimidine make it a powerful tool for elucidating complex biological processes. Its utility as a chemical biology probe stems primarily from the photoreactive nature of the 4-thio group and the spectroscopic handle provided by the fluorine atom.
Thio-substituted nucleobases like 4-thiouracil (B160184) are well-established photo-crosslinking agents. nih.govstackexchange.com When incorporated into nucleic acids, they can be activated by UV light to form covalent bonds with interacting proteins or other nucleic acid strands in close proximity. nih.govjenabioscience.com This property is invaluable for mapping RNA-protein interactions and for determining the three-dimensional structures of RNA molecules. nih.gov The introduction of a fluorine atom at the 5-position, as in this compound, can further enhance its utility. Theoretical studies on the related 5-fluoro-4-thiouridine suggest that the fluorine substitution influences the excited-state dynamics, which are central to the photocyclization and cross-linking reactions. rsc.org
Furthermore, 5-fluoropyrimidines have been successfully employed as probes in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study the secondary structures of DNA and RNA. oup.comoup.com The fluorine atom provides a sensitive and specific NMR signal that is not obscured by the background signals from the biological macromolecules themselves. This allows for the monitoring of conformational changes in nucleic acids upon ligand binding or other functional transitions. oup.com The dual functionality of a photoreactive group and an NMR-active label in this compound could therefore enable sophisticated experiments combining structural mapping with dynamic conformational analysis.
While many fluorescent nucleobase analogs have been developed to study nucleic acids, the intrinsic fluorescence of thiouracils is generally low. nih.govmdpi.com However, their ability to be specifically derivatized or to influence the fluorescence of nearby reporter dyes can be exploited. mdpi.com Small molecule fluorescent probes have become indispensable for imaging in living cells, and the unique chemical properties of this compound could be leveraged in the design of novel imaging agents. researchgate.netmdpi.com
Potential in Materials Science or Polymer Chemistry as a Building Block
The application of fluorinated and heterocyclic compounds as building blocks for advanced materials is a rapidly growing field. acs.orgnih.gov Fluorinated polymers, for instance, often exhibit enhanced thermal stability and unique surface properties. acs.org While direct evidence for the use of this compound in polymer synthesis is not abundant, its structural motifs suggest significant potential.
The parent compound, 5-fluorouracil (B62378) (5-FU), has been incorporated into polymers to create drug delivery systems. researchgate.netresearchgate.netnih.gov These polymeric nanoparticles can be designed for controlled release, potentially targeting cancer cells. researchgate.netnih.gov The inclusion of this compound as a monomer in such polymers could introduce additional functionalities. For example, the thio-group could be used for cross-linking or for conjugation to other molecules.
Moreover, heterocyclic compounds like 2-thiouracil (B1096) can act as ligands, forming complexes with transition metal ions. chemicalbook.com This opens the door to the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or electronic properties. The presence of both nitrogen and sulfur atoms in this compound provides multiple coordination sites for metal binding.
The broader category of bio-based building blocks is also gaining traction for the synthesis of sustainable polymers. chemicalbook.commdpi.comnih.gov While not a direct bio-based molecule itself, the pyrimidine (B1678525) core is a fundamental unit in biology, and polymers incorporating such structures could exhibit interesting biocompatibility or biodegradability profiles.
Interdisciplinary Research Synergies with Other Scientific Domains
The unique properties of this compound position it at the nexus of several scientific disciplines, fostering synergistic research opportunities.
In the realm of pharmacogenomics , research on fluoropyrimidines is actively exploring how genetic variations in enzymes like dihydropyrimidine (B8664642) dehydrogenase (DPD) affect drug metabolism and toxicity. nih.govnih.gov Understanding the metabolic fate of thio-substituted fluoropyrimidines is crucial for developing safer and more effective therapeutic strategies. This requires a multidisciplinary approach combining genetics, pharmacology, and analytical chemistry.
The development of nanoscale drug delivery systems is another area ripe for interdisciplinary collaboration. nih.govnih.gov Chemists and materials scientists can design and synthesize novel polymers incorporating this compound, while biologists and clinicians can evaluate their efficacy and safety in preclinical models. The goal is to create "smart" materials that can specifically target diseased tissues and release their therapeutic payload in a controlled manner.
Furthermore, the use of this compound as a chemical probe inherently bridges chemistry and biology. nih.gov The insights gained from probing RNA-protein interactions or nucleic acid dynamics can inform drug design and our fundamental understanding of cellular processes. This synergy is essential for tackling complex biological questions.
Challenges and Opportunities in Future Research on Thio-substituted Fluoropyrimidines
Despite the promising applications, several challenges and opportunities lie ahead in the research of thio-substituted fluoropyrimidines like this compound.
A significant challenge in the therapeutic use of fluoropyrimidines is the development of drug resistance . nih.gov Understanding the mechanisms by which cancer cells become resistant to these agents is a major research focus. Thio-substitution may alter the metabolic pathways and mechanisms of action, potentially offering a way to circumvent existing resistance mechanisms. This represents a key opportunity for future drug development.
The toxicity of fluoropyrimidines is another major hurdle. stackexchange.comnih.gov While thio-substitution can modulate biological activity, it can also introduce new toxicities. nih.gov Detailed structure-activity relationship (SAR) studies are needed to design derivatives with improved therapeutic indices. The synthesis and evaluation of a library of related compounds will be crucial in this endeavor. mdpi.comrsc.org
The synthesis of complex substituted pyrimidines can also be challenging. mdpi.comnih.gov Developing efficient and scalable synthetic routes is essential for making these compounds readily available for research and potential clinical applications.
Looking forward, the development of polygenic algorithms that consider multiple genetic factors could help personalize fluoropyrimidine therapy and minimize adverse effects. nih.gov Integrating data on the metabolism and activity of thio-substituted derivatives into these models will be an important future direction. Furthermore, the continued development of advanced analytical techniques, such as high-resolution mass spectrometry and advanced NMR methods, will be critical for characterizing these compounds and their interactions in complex biological systems.
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for 5-Fluoro-4-mercapto-2-hydroxypyrimidine to maximize yield and purity?
- Methodological Answer :
- Step 1 : Use sodium methoxide in methanol as a base to deprotonate intermediates (e.g., analogous to the synthesis of 5-Fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone, where methanol and sodium methoxide achieved 100% yield ).
- Step 2 : Optimize stoichiometry of fluorinated precursors (e.g., fluoromalonate derivatives) to avoid side reactions.
- Step 3 : Purify via recrystallization in polar aprotic solvents (e.g., methanol-water mixtures) to isolate the thiol-hydroxypyrimidine derivative. Monitor purity via HPLC or LC-MS.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use -NMR to confirm fluorine substitution patterns and -NMR to resolve hydroxyl/thiol proton environments .
- FT-IR : Identify S-H (2500–2600 cm) and O-H (3200–3600 cm) stretching vibrations to distinguish tautomeric forms.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., as demonstrated for 4-hydroxy-2-(trifluoromethyl)pyrimidine analogs) .
Q. What are the key stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolytic cleavage of the thiol group.
- Moisture : Use desiccants in sealed containers to avoid hydrolysis of the mercapto group.
- Handling : Conduct reactions under inert atmospheres (N/Ar) to suppress oxidation to disulfides .
Advanced Research Questions
Q. How can computational methods like DFT resolve tautomeric equilibria in this compound?
- Methodological Answer :
- Model Selection : Optimize molecular geometries of thiol-hydroxyl and thione-keto tautomers using B3LYP/6-311++G(d,p) basis sets.
- Solvent Effects : Apply implicit solvent models (e.g., PCM) to predict tautomer prevalence in aqueous vs. nonpolar environments.
- Energy Calculations : Compare Gibbs free energy differences (<1 kcal/mol indicates dynamic equilibrium) .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Use isogenic cell lines to isolate target-specific effects (e.g., fluoropyrimidine analogs in kinase inhibition assays).
- Metabolomic Profiling : Track intracellular thiol/disulfide ratios via LC-MS to assess redox activity.
- Target Validation : Apply CRISPR-Cas9 knockouts to confirm hypothesized enzyme targets (e.g., thymidylate synthase) .
Q. How to design experiments to elucidate reaction mechanisms involving the mercapto group in nucleophilic substitutions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to identify rate-determining steps.
- Trapping Intermediates : Use electrophilic quenchers (e.g., iodoacetamide) to stabilize transient thiolate intermediates.
- Computational Mapping : Combine MD simulations with experimental kinetics to model transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
